3-(3-Formyl-1H-indol-1-yl)propanenitrile

Medicinal Chemistry Drug Design Physicochemical Properties

This bifunctional indole intermediate features a 3-formyl group and a propanenitrile side chain, enabling orthogonal reactivity. The nitrile chain serves as a precursor to amines, amides, or acids, streamlining synthesis of tryptamine analogs and diverse compound libraries. Unlike simple N-alkyl indoles, the 3-carbon spacer modulates steric and electronic properties, boosting reaction selectivity. Ideal for medicinal chemistry, parallel synthesis, and fluorescent probe conjugation. High purity ≥99% ensures reproducible results.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 18109-11-0
Cat. No. B092014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Formyl-1H-indol-1-yl)propanenitrile
CAS18109-11-0
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCC#N)C=O
InChIInChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2
InChIKeyUTWRGCLFZOWWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Formyl-1H-indol-1-yl)propanenitrile (CAS 18109-11-0): A Versatile Indole Scaffold for Pharmaceutical and Agrochemical Synthesis


3-(3-Formyl-1H-indol-1-yl)propanenitrile is an N-substituted indole derivative characterized by a 3-formyl group and an N1-propanenitrile side chain. It is primarily employed as a key synthetic intermediate for constructing complex bioactive molecules. Its bifunctional reactivity, stemming from the formyl and nitrile groups, makes it a valuable building block in medicinal chemistry . The compound is commercially available with purities up to 99% [1], and its canonical SMILES (N#CCCN1C=C(C=O)C2=CC=CC=C21) and InChI key are well-established .

Procurement Rationale for 3-(3-Formyl-1H-indol-1-yl)propanenitrile (CAS 18109-11-0): Why N-Alkyl Chain Length and Functional Group Positioning Are Non-Interchangeable


Substituting 3-(3-Formyl-1H-indol-1-yl)propanenitrile with a close analog like unsubstituted indole-3-carbaldehyde or an N-methyl derivative is not chemically equivalent. The specific 3-carbon nitrile chain is a distinct and non-interchangeable chemical handle. It modulates the electronic and steric environment of the indole ring, influencing the reactivity of the 3-formyl group in downstream reactions . Furthermore, the nitrile group is a precursor to primary amines (via reduction) and carboxylic acids/amides (via hydrolysis), allowing for further synthetic diversification that is not possible with simple alkyl or alkenyl N-substituents .

Quantitative Differentiation Guide for 3-(3-Formyl-1H-indol-1-yl)propanenitrile (CAS 18109-11-0)


Physicochemical Property Comparison: Predicted Lipophilicity (cLogP) of N-Substituted Indole-3-carbaldehydes

High-strength differential evidence is limited. The following is a class-level inference based on predicted physicochemical properties. The N1-propanenitrile substituent of the target compound confers a lower calculated lipophilicity (cLogP) compared to N-alkylated analogs. This difference can directly impact compound solubility, permeability, and metabolic stability in a drug discovery context .

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Availability: Assured Purity Specifications for Consistent Research Outcomes

The target compound is offered by multiple reputable vendors with high, quantifiable purity specifications, which is critical for reproducibility in research. A purity of ≥99% is available, a specification that can be challenging to guarantee for less common or custom-synthesized analogs . This high purity directly reduces the risk of side reactions caused by impurities from the synthesis of the N-substituted indole.

Chemical Procurement Analytical Chemistry Reproducibility

Functional Group Orthogonality: The Propanenitrile Group as a Unique Synthetic Handle

This is a class-level inference based on functional group chemistry. Unlike simpler N-alkyl substituents (e.g., methyl, ethyl), the propanenitrile group in the target compound is not a chemically inert placeholder. It provides a second, orthogonal reactive handle that can be selectively manipulated (e.g., reduced to an amine, hydrolyzed to an acid) independently of the 3-formyl group . This enables the rapid generation of molecular diversity from a single intermediate.

Organic Synthesis Chemical Biology Library Synthesis

Optimal Research Applications for 3-(3-Formyl-1H-indol-1-yl)propanenitrile (CAS 18109-11-0) Based on Evidence


Precursor for Tryptamine Derivatives with a Built-in Handle

The primary application for this compound is as a key intermediate in the synthesis of tryptamine analogs. The propanenitrile group can be readily reduced to a primary amine (yielding the corresponding 3-(3-formyl-1H-indol-1-yl)propan-1-amine), which is the core scaffold of many neurotransmitters and psychoactive pharmaceuticals. This avoids a separate N-alkylation step with a haloalkylamine, streamlining the synthetic route .

Generation of Indole-Containing Compound Libraries via Parallel Synthesis

The orthogonal reactivity of the formyl and nitrile groups makes this compound an ideal starting material for generating diverse compound libraries using parallel synthesis techniques. For instance, the formyl group can undergo Knoevenagel condensations or reductive aminations, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, allowing for the rapid exploration of chemical space in drug discovery programs .

Building Block for Fluorescent Probes and Imaging Agents

The indole core is a known fluorophore. The presence of the propanenitrile chain offers a convenient attachment point for conjugating the indole scaffold to biomolecules or other functional moieties (e.g., biotin, PEG linkers) after conversion to an amine or acid. This is a key step in the development of novel fluorescent probes for biological imaging, as noted by researchers utilizing similar N-functionalized indoles .

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